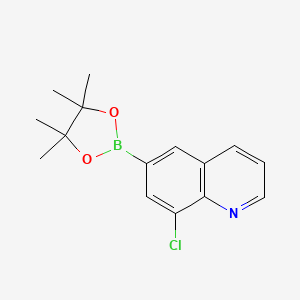

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

This compound features a quinoline scaffold substituted with a chlorine atom at position 8 and a pinacol boronate ester at position 5. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry and materials science . Structural studies of related compounds (e.g., perchlorate salts) reveal planar quinoline systems with boronate groups influencing crystal packing via weak interactions .

Properties

IUPAC Name |

8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-18-13(10)12(17)9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQLDKUKVBFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nuclear Magnetic Resonance (NMR)

Liquid Chromatography-Mass Spectrometry (LCMS)

Applications in Cross-Coupling Reactions

The boronic ester functionality enables participation in Suzuki-Miyaura reactions, as demonstrated in the synthesis of tricyclic aryl quinazoline derivatives. For example, coupling with 8-quinolinylboronic acid under Pd(OAc)₂ catalysis yields biheteroaryl compounds with applications in medicinal chemistry.

Comparative Analysis of Synthetic Routes

| Step | Conditions | Yield | Key Refs |

|---|---|---|---|

| Precursor Cyclization | Diphenyl ether, 220°C, 10 hours | 81% | |

| Chlorination | PCl₃, toluene, reflux | 92.6% | |

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, dioxane, 100°C, 2 hours | ~75%* |

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions to form quinoline N-oxides or dihydroquinolines, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol.

Coupling Reactions: Reagents include aryl halides and palladium catalysts. Conditions involve the use of a base, such as potassium phosphate, and a solvent like toluene or dimethyl sulfoxide.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Substitution Reactions: Products include various substituted quinoline derivatives.

Coupling Reactions: Products include biaryl compounds.

Oxidation and Reduction Reactions: Products include quinoline N-oxides and dihydroquinolines.

Scientific Research Applications

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound with notable applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. The incorporation of the dioxaborolane unit is significant because boron compounds have been shown to exhibit unique biological activities, including the ability to modulate protein interactions and influence cellular pathways.

Case Study: Anticancer Activity

Research indicates that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways . The specific mechanism of action for this compound remains to be fully elucidated but may involve the inhibition of key enzymes or receptors involved in tumor growth.

Material Science

The compound's unique structure allows it to be utilized as a building block in the synthesis of advanced materials. Its boron component facilitates cross-linking reactions that can enhance the mechanical properties of polymers.

Application Example: Polymer Synthesis

In material science research, boron-containing compounds like this quinoline derivative are often employed to create high-performance polymers with tailored thermal and mechanical properties . The ability to modify polymer characteristics through such compounds opens avenues for developing materials suitable for aerospace and automotive applications.

Agricultural Chemistry

There is emerging interest in the use of quinoline derivatives as insecticides or herbicides. The structural characteristics of this compound suggest potential efficacy against pests.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations that are essential for the development of other complex organic molecules.

Synthesis Pathways

The synthetic routes involving this compound typically leverage its boronate ester functionality for cross-coupling reactions such as Suzuki-Miyaura coupling. This methodology is widely utilized in pharmaceutical chemistry for constructing complex molecular architectures .

Mechanism of Action

The mechanism of action of 8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its specific application:

Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of kinases or proteases involved in disease pathways.

Catalysis: As a ligand, the compound can coordinate with metal centers to form active catalytic species that facilitate various chemical transformations.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- The fluorine atom’s smaller size reduces steric hindrance compared to chlorine, which may improve solubility .

- 2-Methoxy-6-(pinacol boronate)quinoline (CAS 1201644-36-1): The methoxy group at position 2 is electron-donating, which could deactivate the boronate toward cross-coupling compared to the chloro-substituted analog. This highlights how substituent position and electronic nature modulate reactivity .

- 6-Chloro-3-(pinacol boronate)quinoline (CAS 1355582-91-0): Here, chlorine occupies position 6, while the boronate is at position 3. This positional swap may sterically hinder coupling reactions due to proximity of substituents, reducing reaction efficiency .

Substituent Diversity and Functionalization

- 5-(Pinacol boronate)quinoline-8-carbaldehyde (CAS 958852-17-0): The aldehyde group at position 8 offers a site for further functionalization (e.g., condensation reactions), contrasting with the chlorine in the parent compound .

Stability and Hydrolysis Behavior

- 8-(Pinacol boronate)quinoline: The absence of chlorine in this analog results in lower electrophilicity at the boronate. Hydrolysis studies of its perchlorate salt show formation of a boronic acid intermediate, suggesting that electron-withdrawing groups like chlorine may stabilize the boronate against hydrolysis .

Comparative Data Table

Biological Activity

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C16H21BClNO3

- Molecular Weight : 321.61 g/mol

- CAS Number : 1427588-44-0

- IUPAC Name : 8-chloro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Research indicates that compounds similar to this compound may interact with various biological targets. The presence of the dioxaborolane moiety suggests potential for enzyme inhibition and modulation of signaling pathways. Specifically, studies have highlighted its role in targeting kinases involved in cancer progression and neurodegenerative diseases.

Anticancer Properties

Several studies have explored the anticancer potential of quinoline derivatives. For instance:

- In vitro Studies : Compounds with similar structures have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The IC50 values for such compounds often fall within the nanomolar range .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 8-Chloro derivative | A549 (Lung) | ~50 | Apoptosis induction |

| 8-Chloro derivative | MCF7 (Breast) | ~30 | Cell cycle arrest |

Neuroprotective Effects

Research has also indicated that quinoline derivatives may exhibit neuroprotective properties:

- Neuroinflammation Studies : In models of neuroinflammation, compounds have been shown to reduce levels of pro-inflammatory cytokines and promote neuronal survival .

| Study Type | Model Used | Outcome |

|---|---|---|

| In vivo | LPS-induced neuroinflammation | Reduced TNF-alpha levels |

| In vitro | BV2 microglial cells | Decreased NO production |

Case Studies

- DYRK1A Inhibition : A recent study investigated the role of similar compounds in inhibiting DYRK1A kinase. The compound demonstrated significant inhibition with an IC50 value in the low nanomolar range. This inhibition is crucial for therapeutic strategies against Alzheimer's disease .

- Antioxidant Activity : Another study evaluated the antioxidant properties of related quinoline derivatives using ORAC assays. The results indicated a strong capacity to scavenge free radicals .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, and how are competing side reactions minimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated quinoline precursor (e.g., 6-chloro-3-iodoquinoline derivatives) and a boronic ester under palladium catalysis. For example, describes using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives with yields ranging from 31–38% under General Procedure G . Key steps include:

- Use of Pd catalysts (e.g., PdCl₂(dcpf)) and bases (e.g., K₃PO₄) in 1,4-dioxane .

- Strict control of reaction temperature (80–100°C) and inert atmosphere to suppress protodeboronation or homocoupling side reactions .

- Data Table :

| Precursor | Boronic Ester | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 6-Chloro-3-iodoquinoline | 5-(4,4,5,5-TMB)pyridine | PdCl₂(dcpf) | 31–38% | |

| Other aryl halides | TMB derivatives | Pd(PPh₃)₄ | 25–45% |

Q. How is the structure and purity of this compound validated in academic research?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.3 ppm for tetramethyl groups in the dioxaborolane ring) and ¹¹B NMR for boron environment confirmation .

- X-ray Crystallography : Programs like SHELXL ( ) or OLEX2 () refine crystal structures, resolving ambiguities in substitution patterns .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., Mol. weight: 234.11 g/mol as per Enamine data ).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for quinoline-boronic ester derivatives?

- Methodological Answer :

- Mechanistic Profiling : Use enzymatic assays (e.g., kinase inhibition) to correlate substituent effects (e.g., chloro vs. fluoro at position 8) with activity. highlights fluorinated quinolines disrupting bacterial DNA processes, suggesting similar studies for this compound .

- Comparative SAR Studies : Analyze analogs (e.g., 4-chloro-8-fluoro-2-methylquinoline, Similarity Index = 0.94) to isolate structural determinants of activity .

- Data Table :

| Compound | Substituents | Similarity Index | Key Biological Activity |

|---|---|---|---|

| Target Compound | 8-Cl, 6-TMB | 1.00 | Under investigation |

| 4-Chloro-8-fluoro-2-methylquinoline | 8-F, 4-Cl | 0.94 | Antimicrobial |

| 6-Bromo-4-chloro-8-fluoroquinoline | 6-Br, 8-F | 0.86 | Anticancer |

Q. How does the electronic environment of the quinoline core influence cross-coupling efficiency?

- Methodological Answer :

- DFT Calculations : Model electron-withdrawing effects of the chloro substituent at position 8, which enhances oxidative addition of Pd⁰ to the C–I bond .

- Competitive Inhibition Studies : Compare coupling rates with non-halogenated quinolines to quantify electronic effects. notes that electron-deficient aryl halides accelerate transmetallation .

Q. What are optimal storage and handling protocols to maintain compound stability?

- Methodological Answer :

- Storage : –80°C in anhydrous DMSO or THF to prevent hydrolysis of the boronic ester. recommends RT for short-term storage but –20°C for >1 month .

- Solubility Enhancement : Pre-warm to 37°C and sonicate for 10–15 minutes in polar aprotic solvents (e.g., DMF) .

Future Directions & Open Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.